Primeverin

描述

This compound is known for its medicinal properties and has been traditionally used for its expectorant and anti-inflammatory effects . Primeverin is a significant component in the phytochemical profile of Primula veris, contributing to its therapeutic potential.

准备方法

Synthetic Routes and Reaction Conditions: Primeverin can be isolated from the roots of Primula veris through a series of extraction and purification processes. The typical method involves the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the identification and quantification of the compound . The extraction process generally includes the following steps:

Collection and Drying: The roots of Primula veris are collected and dried.

Extraction: The dried roots are subjected to solvent extraction using methanol or ethanol.

Purification: The extract is then purified using HPLC to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from cultivated Primula veris plants. The process is optimized to maximize yield and purity, ensuring the consistent quality of the compound for pharmaceutical use .

化学反应分析

Types of Reactions: Primeverin undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to produce its aglycone form and sugar moieties.

Oxidation: It can undergo oxidation reactions to form different oxidized derivatives.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

Hydrolysis: Aglycone and sugar moieties.

Oxidation: Various oxidized derivatives.

Substitution: Substituted this compound derivatives.

科学研究应用

Pharmacological Applications

1.1 Antimicrobial Properties

Primeverin has demonstrated significant antimicrobial activity against pathogens such as Streptococcus mutans and Candida albicans, which are associated with dental caries and oral infections. Studies have shown that extracts containing this compound can inhibit the growth of these microorganisms, suggesting its potential use in dental care products and treatments for oral infections .

1.2 Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The compound's ability to modulate inflammatory pathways has been explored in various studies, with promising results in reducing inflammation-related symptoms .

1.3 Cardiovascular Benefits

Recent investigations into the cardiovascular effects of this compound have revealed its potential to enhance myocardial contractility and provide cardioprotective effects in models of chronic heart failure. These findings suggest that this compound could be beneficial in developing treatments for heart-related conditions .

Extraction Methods

2.1 Traditional Extraction Techniques

this compound is typically extracted from the roots and aerial parts of Primula veris using methods such as maceration and solvent extraction. These techniques have been optimized to yield higher concentrations of this compound while preserving its bioactivity .

2.2 Advanced Extraction Technologies

Recent advancements include the use of macroporous adsorbent resins for the selective enrichment of this compound from plant extracts. This method enhances the purity and concentration of the compound, facilitating its application in pharmaceutical formulations .

Case Studies

作用机制

相似化合物的比较

Primulaverin: Another phenolic glycoside found in Primula veris.

Primulic Acids: Triterpenic saponins present in the roots of Primula veris.

Primeverin stands out for its unique combination of therapeutic effects and its role in the phytochemical profile of Primula veris.

生物活性

Primeverin is a secondary metabolite primarily derived from the plant Primula veris (common name: cowslip), which is known for its medicinal properties. This article explores the biological activity of this compound, including its pharmacological effects, production methods, and relevant case studies.

Chemical Structure and Properties

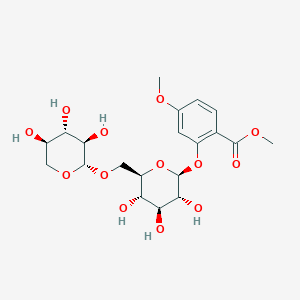

This compound is classified as a glycoside, specifically a flavonoid glycoside. Its molecular formula is CHO, and it has a molecular weight of approximately 464.38 g/mol. The compound is characterized by its phenolic structure, which contributes to its biological activities.

Biological Activities

This compound exhibits several notable biological activities:

- Expectorant Properties : this compound has been traditionally used in herbal medicine for its expectorant effects, aiding in the treatment of respiratory conditions such as bronchitis and colds .

- Anti-inflammatory Effects : Studies indicate that this compound may possess anti-inflammatory properties, potentially beneficial in reducing inflammation-related symptoms .

- Antioxidant Activity : The compound has demonstrated antioxidant capabilities, which help mitigate oxidative stress in biological systems .

Production and Yield

The yield of this compound can vary significantly based on cultivation methods. Research indicates that in vitro cultivation techniques can enhance the production of this compound compared to traditional soil-grown methods. The following table summarizes the content and yield of this compound under different growth conditions:

| Growth Condition | This compound Content (mg/g DW) | Yield (mg/100 mL Medium) |

|---|---|---|

| In Vitro (T10) | 0.03 ± 0.02 | 0.01 ± 0.01 |

| In Vitro (T15) | 0.10 ± 0.01 | 0.07 ± 0.01 |

| In Vitro (T22) | 0.09 ± 0.01 | 0.09 ± 0.02 |

| In Vivo | 0.28 ± 0.03 | 0.92 ± 0.13 |

This data suggests that temperature and growth medium significantly influence both the content and yield of this compound .

Case Studies

Several case studies have explored the pharmacological effects of this compound:

- Respiratory Health : A clinical trial investigated the efficacy of an herbal preparation containing Primula veris, highlighting improvements in cough frequency and mucus clearance among participants treated with this compound-rich extracts .

- Anti-inflammatory Study : Another study assessed the anti-inflammatory effects of this compound in vitro, demonstrating a reduction in pro-inflammatory cytokines in human cell lines exposed to inflammatory stimuli .

- Antioxidant Profiling : A comparative analysis of various flavonoids, including this compound, showed significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

属性

IUPAC Name |

methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O13/c1-28-8-3-4-9(18(27)29-2)11(5-8)32-20-17(26)15(24)14(23)12(33-20)7-31-19-16(25)13(22)10(21)6-30-19/h3-5,10,12-17,19-26H,6-7H2,1-2H3/t10-,12-,13+,14-,15+,16-,17-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRVGBRAMLSZDQ-HSMQXHTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165506 | |

| Record name | Primeverin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-60-9 | |

| Record name | Primeverin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primeverin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Primeverin and where is it found?

A1: this compound is a flavonoid glycoside primarily found in plants belonging to the genus Primula. [, , ] It is a natural product that can be isolated from various Primula species, including Primula veris and Primula maximowiczii. [, , ]

Q2: Can this compound be produced through alternative methods besides extraction from plants?

A2: While traditionally sourced from plant material, research suggests that in vitro adventitious root cultures of Primula veris subsp. veris can be a viable alternative for this compound production. [] This approach offers a sustainable method that could help conserve natural populations of Primula species and provide a more controlled environment for production. []

Q3: What analytical techniques are employed to identify and quantify this compound?

A3: High-performance liquid chromatography (HPLC) is a widely used technique for both qualitative and quantitative analysis of this compound. [] Studies have utilized HPLC methods employing C18 columns and methanol-phosphoric acid mobile phases to achieve efficient separation and detection of this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。